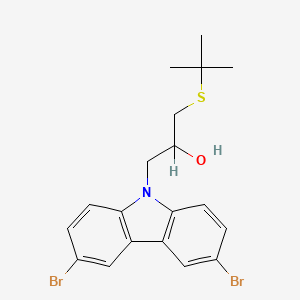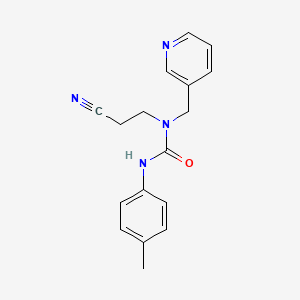![molecular formula C21H24N2O4 B5232198 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)
1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinedione derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves its ability to interact with specific enzymes or receptors in the body. For example, as an anticancer agent, it inhibits the activity of DNA topoisomerase IIα by binding to its active site and preventing it from carrying out its normal function of unwinding DNA during replication. As a therapeutic agent for Alzheimer's disease, it inhibits acetylcholinesterase by binding to its active site and preventing it from degrading acetylcholine, which leads to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione depend on its specific application. As an anticancer agent, it induces cell cycle arrest and apoptosis in cancer cells, leading to their death. As a therapeutic agent for Alzheimer's disease, it increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
实验室实验的优点和局限性
The advantages of using 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments include its high potency and selectivity for specific targets, as well as its ease of synthesis and purification. However, its limitations include its low solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. In medicinal chemistry, further studies could focus on optimizing its structure to improve its potency and selectivity for specific targets, as well as its pharmacokinetic properties. In material science, further studies could focus on exploring its potential applications in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Overall, the potential applications of 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione make it a promising compound for further scientific research.
合成方法
The synthesis of 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-butoxybenzaldehyde and 4-methoxyaniline with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions using ethanol as a solvent. The resulting product is purified using column chromatography to obtain a white solid with a yield of around 70%.
科学研究应用
1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been evaluated as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase IIα, which is a validated target for cancer chemotherapy. It has also been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is a neurotransmitter involved in cognitive function.
In material science, 1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been studied for its potential applications in organic electronics. It has been evaluated as a potential electron-transporting material in organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability.
属性
IUPAC Name |
1-(4-butoxyphenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-4-13-27-18-11-7-16(8-12-18)23-20(24)14-19(21(23)25)22-15-5-9-17(26-2)10-6-15/h5-12,19,22H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASGXFMWTVVGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-{5-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5232121.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5232126.png)
![4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5232140.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)

![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)
![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)

![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

